molecular formula C9H20N2O B14014711 1-(2-Methoxyethyl)-2,2-dimethylpiperazine

1-(2-Methoxyethyl)-2,2-dimethylpiperazine

Cat. No.: B14014711
M. Wt: 172.27 g/mol
InChI Key: FRRWUWUUYVIWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 2-methoxyethyl group attached to the nitrogen atom and two methyl groups at the 2-position of the piperazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine typically involves the reaction of 2,2-dimethylpiperazine with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-2,2-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)-2,2-dimethylpiperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2,2-dimethylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-2,3-dimethylimidazolium chloride: Similar in structure but contains an imidazole ring instead of a piperazine ring.

    2-Methoxyethyl acrylate: Contains a methoxyethyl group but is an acrylate ester rather than a piperazine derivative.

    2-Methoxyethanol: A simple glycol ether with a methoxyethyl group.

Uniqueness

1-(2-Methoxyethyl)-2,2-dimethylpiperazine is unique due to its specific combination of a piperazine ring with a methoxyethyl group and two methyl groups. This unique structure imparts specific chemical and physical properties that make it valuable in various applications, particularly in the synthesis of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

1-(2-methoxyethyl)-2,2-dimethylpiperazine

InChI

InChI=1S/C9H20N2O/c1-9(2)8-10-4-5-11(9)6-7-12-3/h10H,4-8H2,1-3H3

InChI Key

FRRWUWUUYVIWTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCN1CCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.